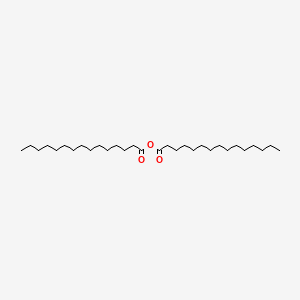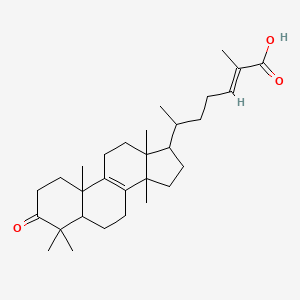![molecular formula C10H12N2 B3191979 2-异丙基吡唑并[1,5-a]吡啶 CAS No. 59942-84-6](/img/structure/B3191979.png)
2-异丙基吡唑并[1,5-a]吡啶
描述
2-Isopropylpyrazolo[1,5-a]pyridine is a useful research compound. Its molecular formula is C10H12N2 and its molecular weight is 160.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Isopropylpyrazolo[1,5-a]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Isopropylpyrazolo[1,5-a]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和生物医学应用
吡唑并[1,5-a]吡啶衍生物,包括 2-异丙基吡唑并[1,5-a]吡啶,在生物医学研究中具有重要意义。它们表现为具有不同取代基的杂环化合物,其合成涉及从预先形成的吡唑或吡啶开始的方法。这些化合物在各种生物医学领域都有应用,突出了它们在医学和药物研究中的重要性 (Donaire-Arias 等,2022)。
配位化学和生物传感
2,6-双(吡唑基)吡啶衍生物,与 2-异丙基吡唑并[1,5-a]吡啶相关,已被用作配位化学中的配体。它们以在生物传感中的应用而著称,例如发光的镧系元素化合物,以及在创建具有独特热和光化学性质的铁配合物方面 (Halcrow,2005)。
有机和药物化学的发展
吡唑并[1,5-a]嘧啶衍生物,与 2-异丙基吡唑并[1,5-a]吡啶密切相关,由于其广泛的生物活性光物理性质而引起有机和药物化学的极大兴趣。这些化合物已被广泛研究,特别是由于它们在材料科学中的潜力 (Moustafa 等,2022)。
合成路线和药物应用
包括吡唑并[1,5-a]嘧啶在内的双环 5-6 系统在药物研究中很重要。它们形成多种合成药物的基本骨架,并应用各种合成路线来构建它们的环系统。这些化合物展示出显着的生物能力,突出了它们在新药开发中的相关性 (Elattar & El‐Mekabaty,2021)。
药物化学中的杂环化合物
吡唑并[1,5-a]吡啶类似物由于其多样的合成方法和显着的生物特性在药物化学中发挥着至关重要的作用。这些化合物,包括 2-异丙基吡唑并[1,5-a]吡啶,已在药物分子生产中找到应用,突出了它们在开发新疗法中的多功能性和实用性 (Priya 等,2020)。
光学性质和荧光
5-氰基吡唑并[1,5-a]吡啶衍生物,与 2-异丙基吡唑并[1,5-a]吡啶相关,已合成具有显着的蓝色荧光特性,无论是在稀溶液中还是在固态中。这些光学特性突出了它们在材料科学和光子学中的潜在应用 (Wang 等,2015)。
属性
IUPAC Name |
2-propan-2-ylpyrazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-8(2)10-7-9-5-3-4-6-12(9)11-10/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLUHABALCALTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN2C=CC=CC2=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details













Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














